Ir(Mppy)3, Tris[2-(p-tolyl)pyridine]iridiuM(III)
Overview
Description
Tris[2-(p-tolyl)pyridine]iridium(III), also known as Ir(Mppy)3, is a solution-processable small molecule . It is used as a green phosphorescent dopant in highly-efficient light-emitting diode (LED) displays, including both perovskite and organic LEDs .
Molecular Structure Analysis
Ir(Mppy)3 is an organoiridium complex with the formula Ir(C6H4-C5H4N)3 . It has three methyl groups attached to the ppy ligands, making it more soluble than the widely known green emitter Ir(ppy)3 .Physical And Chemical Properties Analysis
Ir(Mppy)3 has a molecular weight of 696.86 g/mol . It absorbs light at a maximum wavelength of 375 nm in DCM and emits fluorescence at a maximum wavelength of 515 nm in DCM . The HOMO and LUMO energy levels are 5.6 eV and 3.0 eV, respectively . It is soluble in chloroform, dichloromethane, and toluene .Scientific Research Applications
Light-Emitting Electrochemical Cells
Research by Chen et al. (2011) explored the use of cationic iridium (III) complexes, including Ir(mppy)2(trzpy-hx), in sky-blue and blue-green light-emitting electrochemical cells (LECs). These complexes showed enhanced device efficiencies due to the incorporation of specific groups in the alkyl chain, indicating their potential for efficient and tunable light emission in LEC applications (Chen, Li, Yang, Luo, & Wu, 2011).
Novel Synthesis Methods
Konno and Sasaki (2003) reported on a novel synthesis method for producing facial tris-ortho-metalated iridium(III) complexes, which includes fac-[Ir(tpy)3] (tpyH = 2-(p-tolyl)pyridine). This method allows for rapid, selective, and efficient production of these complexes, suggesting their potential for streamlined synthesis in scientific research (Konno & Sasaki, 2003).
Organic Light-Emitting Diodes (OLEDs)
Kim et al. (2018) synthesized highly efficient red phosphorescent iridium(III) complexes for use in OLEDs. These complexes, including variants with 2-[(1,1′-biphenyl)4-yl]pyridine (Pppy), showed improved luminance and external quantum efficiency, highlighting the significant role of tris-cyclometalated iridium(III) complexes in enhancing OLED performance (Kim, Jang, Park, Jung, Song, Lee, & Hwang, 2018).
NMR Analysis in Ortho-Metalated Complexes
Garces and Watts (1993) utilized NMR assignments and coordination‐induced shift calculations to study carbon σ‐bonded ortho‐metalated rhodium(III) and iridium(III) complexes. Their findings provide insight into charge redistribution within the ligands, which is critical in understanding the behavior of such complexes in various applications (Garces & Watts, 1993).
Electrochemistry and Photophysics
Garces, King, and Watts (1988) conducted a study on the synthetic, structural, photophysical, and electrochemical characteristics of ortho-metalated iridium(III) complexes. This research is pivotal in understanding the electronic properties and potential applications of these complexes in fields like photophysics and electrochemistry (Garces, King, & Watts, 1988).
Energy Transfer in Polymer Blends
Liao et al. (2006) examined the Dexter energy transfer in Ir-complexes/polyfluorene blend systems using photoluminescence and photoinduced absorption. This study is significant for understanding the energy transfer mechanisms in polymer light-emitting diodes, which can be crucial for the development of efficient lighting and display technologies (Liao, Meng, Horng, Lee, Yang, Liu, Shy, Chen, & Hsu, 2006).
properties
IUPAC Name |
iridium(3+);2-(4-methylphenyl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C12H11N.Ir/c3*1-10-5-7-11(8-6-10)12-4-2-3-9-13-12;/h3*2-9H,1H3;/q;;;+3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YERGTYJYQCLVDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=CC=N2.CC1=CC=C(C=C1)C2=CC=CC=N2.CC1=CC=C(C=C1)C2=CC=CC=N2.[Ir+3] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H33IrN3+3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
699.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ir(mppy)3 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.